molecular formula C7H15ClN2O B2524006 (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride CAS No. 2307738-42-5

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride

Cat. No.: B2524006
CAS No.: 2307738-42-5
M. Wt: 178.66
InChI Key: ZCFBGXVDLNNMDE-RIHPBJNCSA-N
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Description

(1S,3R)-3-Aminocyclohexane-1-carboxamide hydrochloride is a chiral cyclohexane derivative with a stereospecific aminocarboxamide structure. Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.65 g/mol . The compound features a cyclohexane ring with an amino group (-NH₂) at the 3-position and a carboxamide (-CONH₂) at the 1-position, both in a trans-configuration (1S,3R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Key identifiers include:

  • CAS Number: 937059-62-6 (ethyl ester variant) , 1279032-31-3 (3-amino-cyclohexanol variant)
  • SMILES: C1CC(CC(C1)N)C(=O)N.Cl
  • Purity: ≥97% (commercial grade)

Its stereochemistry and functional groups make it a valuable intermediate in drug discovery, particularly for targeting aminopeptidases or G-protein-coupled receptors .

Properties

IUPAC Name

(1S,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFBGXVDLNNMDE-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307738-42-5
Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One efficient method involves the use of L-aspartic acid as a starting material, which undergoes several steps to yield the desired enantiomerically pure compound . The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-Aminocyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a form of programmed cell death . This interaction disrupts cellular redox balance and promotes lipid peroxidation, ultimately causing cell death.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry significantly impacts biological activity. For example, (1S,3R) isomers often exhibit higher binding affinity to enzymes like aminopeptidases compared to (1R,3S) counterparts .
  • Carboxamide derivatives generally show better metabolic stability than ester variants due to reduced susceptibility to esterase hydrolysis .

Functional Group Modifications

Compound Name Functional Groups Biological Relevance References
(1S,3R)-3-Aminocyclohexane-1-carboxamide hydrochloride -NH₂, -CONH₂ Inhibits metalloprotein aminopeptidases
Comp-6: N-[(R)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-3-carboxamide -CONH₂, bicyclic scaffold Targets opioid receptors
1-((1S,3R,4S)-4-Amino-3-hydroxycyclohexyl)-2-hydroxyethan-1-one hydrochloride -NH₂, -OH, ketone Enhances doxorubicin delivery in cancer therapy
Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride -COOCH₃, dimethyl cyclobutane Explored as a kinase inhibitor

Key Observations :

  • Carboxamide-containing compounds (e.g., Comp-6) demonstrate broader receptor selectivity compared to ester or ketone derivatives .
  • Hydroxyl groups (e.g., in 4-hydroxycyclohexane derivatives) improve aqueous solubility but may reduce blood-brain barrier permeability .

Halogen-Substituted Analogues

Compounds with halogen substitutions on aromatic rings (e.g., ) show enhanced pharmacokinetic properties:

Compound Name Substituent Molecular Weight (g/mol) Bioactivity References
(3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Fluorophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-...carboxamide dihydrochloride 3-Fluorophenyl 634.55 Improved CNS penetration
(3R)-N-[(1S)-1-{[(3R,4R)-4-(3-Bromophenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-...carboxamide dihydrochloride 3-Bromophenyl 694.44 Higher metabolic stability

Key Observations :

  • Fluorine substitutions enhance lipophilicity and bioavailability, while bromine increases molecular weight but improves target binding .

Biological Activity

(1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features—including a cyclohexane ring substituted with an amino group and a carboxamide functional group—contribute to its biological activity. This article delves into the compound's biological effects, mechanisms of action, and research applications.

  • Molecular Formula: C7H14ClN2O
  • Molecular Weight: 179.64 g/mol
  • CAS Number: 2829279-57-2

The biological activity of (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride primarily involves its interaction with specific molecular targets, particularly enzymes and receptors.

Target Enzymes

  • Glutathione Peroxidase 4 (GPx4): This compound inhibits GPx4, leading to the accumulation of lipid peroxides and promoting ferroptosis, a regulated form of cell death characterized by oxidative damage .

Mode of Action

  • Enzyme Inhibition: The compound acts as an inhibitor by binding to the active sites of target enzymes, blocking substrate access and altering their activity .
  • Pathway Modulation: By inhibiting GPx4, it influences the lipid peroxidation pathway, contributing to cellular stress responses .

Biological Activities

Research indicates that (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride exhibits various biological activities:

  • Anticancer Properties: Its ability to induce ferroptosis has implications for cancer therapy, particularly in targeting resistant cancer cells .
  • Neuroprotective Effects: As a building block in the synthesis of compounds targeting neurological disorders, it shows potential in neuroprotection .

Research Applications

The compound has diverse applications across multiple scientific fields:

FieldApplication
Chemistry Chiral building block for complex organic molecule synthesis
Biology Study of enzyme mechanisms and protein-ligand interactions
Medicine Precursor in pharmaceutical synthesis with potential therapeutic effects
Industry Production of specialty chemicals and materials

Case Studies and Research Findings

Several studies have highlighted the significance of (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride in various contexts:

  • Inhibition Studies:
    • A study demonstrated that modifications at the 3-position of the indazole core significantly increased ULK1 inhibition potency (IC50 < 50 nM), emphasizing the importance of the cyclohexane structure in maintaining biological activity .
  • Pharmacokinetics:
    • Investigations into drug metabolism revealed that certain analogs exhibited excellent stability in human microsomes with negligible CYP inhibition, indicating potential for further development in animal models .
  • Structure-Activity Relationship (SAR):
    • SAR studies confirmed that the 3-amino group is essential for ULK1 inhibition, showcasing how structural modifications can impact biological efficacy .

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